molecular formula C14H8BrClN2O B5726066 5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5726066
M. Wt: 335.58 g/mol
InChI Key: KHFHDXXBEVGGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BPO belongs to the class of oxadiazoles, which are known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Antimicrobial and Anticoccidial Activities

5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole derivatives exhibit significant antimicrobial activity. For instance, some derivatives have shown effectiveness against various bacterial species, and they have also demonstrated high antileishmanial activity. Additionally, certain 1,2,4-oxadiazole compounds have been noted for their moderate anticoccidial activity, which could be relevant for veterinary applications (Machado et al., 2005), (Ustabaş et al., 2020), (Mano et al., 1976).

Anticancer Properties

Compounds with 1,2,4-oxadiazole structures, including 5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, have been studied for their potential anticancer properties. Some derivatives have been found to induce apoptosis in cancer cell lines and possess minimum cardiotoxic properties, making them promising candidates for anticancer drug development (Afsharirad et al., 2020), (Zhang et al., 2005).

Synthesis of Heterocyclic Compounds

5-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a key precursor in the synthesis of various heterocyclic compounds. These compounds have diverse applications, including in the development of new drugs with potential biological activities (Abbas et al., 2017), (Yang et al., 2007).

Central Nervous System (CNS) Depressant Activity

Some derivatives of 1,3,4-oxadiazoles have shown potential central nervous system depressant activities. This property could be beneficial in the development of new treatments for conditions related to CNS disorders (Singh et al., 2012).

Thermal and Structural Studies

1,2,4-Oxadiazole derivatives, including those containing 5-(4-bromophenyl)-3-(4-chlorophenyl), have been the subject of thermal studies and structural analyses. Understanding the thermal stability and melting points of these compounds is crucial for their application in various fields (Arora et al., 2012), (Zhang et al., 1996).

properties

IUPAC Name

5-(4-bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-11-5-1-10(2-6-11)14-17-13(18-19-14)9-3-7-12(16)8-4-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFHDXXBEVGGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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